1-[4-(Heptylamino)butyl]azepan-2-one
Description
1-[4-(Heptylamino)butyl]azepan-2-one is a seven-membered lactam (azepan-2-one) derivative featuring a butyl chain substituted with a heptylamino group at the 4-position. Its molecular formula is C₁₇H₃₄N₂O, with a molecular weight of 282.47 g/mol. The lactam ring provides hydrogen-bonding capability, while the long alkyl chain enhances lipid solubility, which may influence pharmacokinetic properties like membrane permeability and bioavailability.
Properties
CAS No. |
113855-12-2 |
|---|---|
Molecular Formula |
C17H34N2O |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
1-[4-(heptylamino)butyl]azepan-2-one |
InChI |
InChI=1S/C17H34N2O/c1-2-3-4-5-8-13-18-14-9-11-16-19-15-10-6-7-12-17(19)20/h18H,2-16H2,1H3 |
InChI Key |
TYFXNAAIIYNZPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNCCCCN1CCCCCC1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Spectral Comparison of Azepan-2-one Derivatives and Related Compounds
Key Observations:
Lactam vs. Ketone Carbonyl Shifts :
- The lactam carbonyl in azepan-2-one derivatives (e.g., ~170–175 ppm) resonates upfield compared to ketone carbonyls (~200 ppm) in benzoic acid derivatives like compound 8c . This difference reflects reduced electron withdrawal in lactams due to resonance stabilization.
- The target compound’s lactam ring may enhance stability compared to linear ketones, as seen in ’s compounds, which are prone to hydrolysis .
Alkyl Chain Effects: The heptylamino group in the target compound introduces greater lipophilicity (logP ~4.2 estimated) compared to shorter-chain analogues (e.g., hexyl or propyl substituents in ’s 6o and 8b). Longer chains like octyl (e.g., 6q) may further increase hydrophobicity but reduce solubility . Pyridine-containing derivatives (e.g., ’s compound) exhibit lower molecular weights (~219 g/mol) and higher polarity due to the aromatic nitrogen, enabling π-π stacking interactions in drug design .
Biological Implications :
Key Findings:
- HRMS Validation : All compounds in and showed <2 ppm error between calculated and observed HRMS values, ensuring structural fidelity. The target compound would require similar validation .
- Solvent Effects : NMR data for ’s compounds were acquired in DMSO-d6, which resolves polar functional groups (e.g., NH and COOH). For the target compound, deuterochloroform may be preferred to observe alkyl chain protons .
Physicochemical and Pharmacokinetic Properties
- Hydrogen Bonding: The lactam NH in azepan-2-one derivatives (e.g., ) can act as a hydrogen bond donor, unlike the ketones in ’s compounds, which primarily accept bonds.
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